11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate
Overview
Description
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is an organosilicon compound that features a trichlorosilyl group attached to an undecyl chain, which is further connected to a 2-bromo-2-methylpropanoate moiety. This compound is primarily used as a surface initiator in the synthesis of polymer brushes through surface-initiated polymerization techniques. Its unique structure allows it to form well-defined monolayers on various substrates, making it valuable in materials science and surface chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 11-(trichlorosilyl)undecanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilyl group. The general reaction scheme is as follows:
Reactants: 2-bromo-2-methylpropanoic acid and 11-(trichlorosilyl)undecanol.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A suitable catalyst such as pyridine or triethylamine to facilitate the esterification reaction.
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-2-methylpropanoate moiety can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The trichlorosilyl group is highly reactive towards water and undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds.
Polymerization Initiation: The compound is used as an initiator in surface-initiated polymerization techniques, such as atom transfer radical polymerization (ATRP) and single electron transfer living radical polymerization (SET-LRP).
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Solvents: Anhydrous organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Catalysts: Copper(I) bromide and ligands for ATRP, or photoinitiators for SET-LRP.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Polymer Brushes: When used as an initiator, the compound facilitates the growth of polymer brushes on surfaces, resulting in well-defined polymer coatings.
Scientific Research Applications
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate has several scientific research applications:
Surface Modification: It is used to modify surfaces to improve properties such as hydrophobicity, adhesion, and biocompatibility.
Polymer Brush Synthesis: The compound is a key initiator in the synthesis of polymer brushes, which are used in applications ranging from antifouling coatings to biosensors.
Biomedical Devices: Modified surfaces with polymer brushes can be used in medical devices to prevent protein adsorption and bacterial adhesion, enhancing the performance and longevity of the devices.
Nanotechnology: The compound is used in the functionalization of nanoparticles to improve their stability and compatibility in various environments.
Mechanism of Action
The mechanism of action of 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with surfaces through the trichlorosilyl group. Upon hydrolysis, the trichlorosilyl group forms silanol groups, which can further condense to form stable siloxane bonds with the surface. The 2-bromo-2-methylpropanoate moiety acts as an initiator for radical polymerization, enabling the growth of polymer chains from the surface .
Comparison with Similar Compounds
Similar Compounds
11-(Trichlorosilyl)undecyl methacrylate: Similar structure but with a methacrylate group instead of a 2-bromo-2-methylpropanoate moiety.
11-(Trichlorosilyl)undecyl acrylate: Similar structure but with an acrylate group.
11-(Trichlorosilyl)undecyl 2-chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is unique due to its combination of a trichlorosilyl group and a 2-bromo-2-methylpropanoate moiety. This combination allows it to form stable monolayers on surfaces and act as an efficient initiator for radical polymerization, making it highly valuable in surface chemistry and materials science .
Properties
IUPAC Name |
11-trichlorosilylundecyl 2-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BrCl3O2Si/c1-15(2,16)14(20)21-12-10-8-6-4-3-5-7-9-11-13-22(17,18)19/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRWEULSLLKUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrCl3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630673 | |
Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255727-67-4 | |
Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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